Cas no 111511-90-1 (Tetrahydropyran-4,4-dicarbonitrile)

Tetrahydropyran-4,4-dicarbonitrile is a versatile heterocyclic compound featuring a tetrahydropyran core substituted with two cyano groups at the 4-position. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized pyran derivatives. The electron-withdrawing cyano groups enhance its utility in nucleophilic addition and cyclization reactions. Its stability under various conditions and compatibility with multiple reaction pathways make it suitable for pharmaceutical and agrochemical applications. The compound’s well-defined molecular framework also facilitates precise modifications, enabling tailored synthesis of target molecules.
Tetrahydropyran-4,4-dicarbonitrile structure
111511-90-1 structure
商品名:Tetrahydropyran-4,4-dicarbonitrile
CAS番号:111511-90-1
MF:C7H8N2O
メガワット:136.15122
MDL:MFCD19313175
CID:1062296
PubChem ID:14537194

Tetrahydropyran-4,4-dicarbonitrile 化学的及び物理的性質

名前と識別子

    • Tetrahydropyran-4,4-dicarbonitrile
    • DIHYDRO-2H-PYRAN-4,4(3H)-DICARBONITRILE
    • oxane-4,4-dicarbonitrile
    • tetrahydro-4H-Pyran-4,4-dicarbonitrile
    • Tetrahydropyran-4,4-
    • AS-43670
    • STL557181
    • BBL103371
    • Tetrahydro-pyran-4,4-dicarbonitrile
    • CS-0007928
    • AKOS022341730
    • DTXSID40561428
    • J-002594
    • MFCD19313175
    • 111511-90-1
    • DB-299279
    • SCHEMBL1192072
    • 4H-Pyran-4,4-dicarbonitrile, tetrahydro-
    • BZWZQQPETNQTFG-UHFFFAOYSA-N
    • MDL: MFCD19313175
    • インチ: InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2
    • InChIKey: BZWZQQPETNQTFG-UHFFFAOYSA-N
    • ほほえんだ: C1COCCC1(C#N)C#N

計算された属性

  • せいみつぶんしりょう: 136.063662883g/mol
  • どういたいしつりょう: 136.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 56.8Ų

Tetrahydropyran-4,4-dicarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0990617-5g
dihydro-2H-pyran-4,4(3H)-dicarbonitrile
111511-90-1 95%
5g
$700 2024-08-02
TRC
T293985-10000mg
Tetrahydropyran-4,4-dicarbonitrile
111511-90-1
10g
$1533.00 2023-05-17
TRC
T293985-1000mg
Tetrahydropyran-4,4-dicarbonitrile
111511-90-1
1g
$207.00 2023-05-17
A2B Chem LLC
AE15043-1g
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
111511-90-1 95%
1g
$433.00 2024-04-20
eNovation Chemicals LLC
Y0990617-5g
dihydro-2H-pyran-4,4(3H)-dicarbonitrile
111511-90-1 95%
5g
$1000 2025-02-25
eNovation Chemicals LLC
Y0990617-5g
dihydro-2H-pyran-4,4(3H)-dicarbonitrile
111511-90-1 95%
5g
$1000 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1077929-1g
Tetrahydro-4H-pyran-4,4-dicarbonitrile
111511-90-1 95+%
1g
¥1555.00 2024-08-09
Chemenu
CM181739-1g
Tetrahydropyran-4,4-dicarbonitrile
111511-90-1 95%
1g
$456 2021-08-05
Apollo Scientific
OR480742-5g
Tetrahydropyran-4,4-dicarbonitrile
111511-90-1 95%
5g
£593.00 2025-02-20
TRC
T293985-1g
Tetrahydropyran-4,4-dicarbonitrile
111511-90-1
1g
$ 170.00 2022-06-02

Tetrahydropyran-4,4-dicarbonitrile 関連文献

Tetrahydropyran-4,4-dicarbonitrileに関する追加情報

Professional Introduction to Tetrahydropyran-4,4-dicarbonitrile (CAS No. 111511-90-1)

Tetrahydropyran-4,4-dicarbonitrile, a compound with the chemical formula C₈H₈N₂O₂ and the CAS number 111511-90-1, is a versatile intermediate in organic synthesis that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals and specialty chemicals. This heterocyclic compound features a tetrahydropyran ring system substituted with two nitrile groups at the 4-position, making it a valuable building block for the development of more complex molecules.

The significance of Tetrahydropyran-4,4-dicarbonitrile lies in its ability to serve as a precursor for the synthesis of various pharmacologically active agents. Its rigid bicyclic framework and electron-withdrawing nitrile groups provide a favorable environment for further functionalization, enabling chemists to tailor its reactivity for specific applications. Recent advancements in synthetic methodologies have highlighted its role in constructing complex scaffolds found in natural products and drug candidates.

In the realm of pharmaceutical research, Tetrahydropyran-4,4-dicarbonitrile has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules, including those targeting neurological disorders and inflammatory conditions. For instance, derivatives of this compound have been investigated for their potential to modulate enzyme activity and receptor binding, offering promising leads for drug discovery programs.

One of the most compelling aspects of Tetrahydropyran-4,4-dicarbonitrile is its utility in constructing chiral centers, which are crucial for many biologically active compounds. The presence of two nitrile groups allows for selective functionalization at specific positions on the tetrahydropyran ring, enabling the synthesis of enantiomerically pure compounds. This capability is particularly valuable in medicinal chemistry, where the stereochemistry of a molecule often dictates its efficacy and safety profile.

Recent studies have demonstrated the effectiveness of Tetrahydropyran-4,4-dicarbonitrile in facilitating cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of aryl or vinyl groups into the tetrahydropyran core, expanding its utility in constructing diverse molecular architectures. Such methodologies have been applied to generate libraries of compounds for high-throughput screening in drug discovery efforts.

The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. Unlike some other heterocyclic intermediates that may degrade under harsh conditions, Tetrahydropyran-4,4-dicarbonitrile maintains its integrity during multiple synthetic steps, ensuring consistent yields and purity. This reliability is essential for large-scale production processes where reproducibility is paramount.

In addition to its pharmaceutical applications, Tetrahydropyran-4,4-dicarbonitrile has found utility in materials science and agrochemical research. Its ability to undergo selective modifications allows chemists to design polymers with tailored properties or agrochemicals with enhanced biological activity. For example, polymers incorporating this motif have been explored for their potential use as biodegradable materials or as components in advanced coatings.

The synthesis of Tetrahydropyran-4,4-dicarbonitrile itself has been optimized through various approaches, including catalytic hydrogenation and multi-step functionalization starting from readily available precursors. These synthetic routes highlight the compound's accessibility and scalability, making it a practical choice for both academic research and industrial applications. Recent innovations in catalytic systems have further improved the efficiency of these processes, reducing reaction times and minimizing byproduct formation.

As research continues to uncover new applications for Tetrahydropyran-4,4-dicarbonitrile, its importance as an intermediate substance is likely to grow. The ability to derivatize this compound into structurally diverse molecules with tailored properties underscores its versatility and potential impact across multiple scientific disciplines. Whether used in drug development or materials science, Tetrahydropyran-4,4-dicarbonitrile represents a cornerstone of modern synthetic chemistry.

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